molecular formula C31H46NOPS B12496467 N-{[2-(dicyclohexylphosphanyl)phenyl](3,5-dimethylphenyl)methyl}-2-methylpropane-2-sulfinamide

N-{[2-(dicyclohexylphosphanyl)phenyl](3,5-dimethylphenyl)methyl}-2-methylpropane-2-sulfinamide

Cat. No.: B12496467
M. Wt: 511.7 g/mol
InChI Key: NHUAWUXOLWAPAD-UHFFFAOYSA-N
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Description

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable ligand in catalysis and other chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide typically involves multiple steps. One common method includes the reaction of 2-bromobiphenyl with dicyclohexylphosphine to form 2-(dicyclohexylphosphino)biphenyl . This intermediate is then reacted with 3,5-dimethylbenzyl chloride under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Palladium-catalyzed reactions are often employed, with conditions tailored to the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide exerts its effects involves its role as a ligand. It coordinates with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application, but generally, the compound enhances the reactivity and selectivity of the metal catalysts it coordinates with.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-(dicyclohexylphosphanyl)phenylmethyl}-2-methylpropane-2-sulfinamide stands out due to its specific structural features, which provide unique steric and electronic properties. These properties enhance its effectiveness as a ligand in various catalytic processes, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C31H46NOPS

Molecular Weight

511.7 g/mol

IUPAC Name

N-[(2-dicyclohexylphosphanylphenyl)-(3,5-dimethylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C31H46NOPS/c1-23-20-24(2)22-25(21-23)30(32-35(33)31(3,4)5)28-18-12-13-19-29(28)34(26-14-8-6-9-15-26)27-16-10-7-11-17-27/h12-13,18-22,26-27,30,32H,6-11,14-17H2,1-5H3

InChI Key

NHUAWUXOLWAPAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C

Origin of Product

United States

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